1beta-Hydroxydeoxycholic acid

Übersicht

Beschreibung

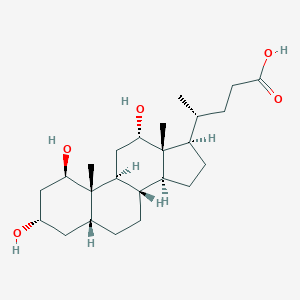

1beta-hydroxydeoxycholic acid is a trihydroxy-5beta-cholanic acid in which the three hydroxy groups are located at positions 1beta, 3alpha, and 12alpha. It has a role as a human urinary metabolite and a bile acid metabolite. It is a trihydroxy-5beta-cholanic acid, a 12alpha-hydroxy steroid, a 3beta-hydroxy steroid and a 1-hydroxy steroid.

Wirkmechanismus

Target of Action

1beta-Hydroxydeoxycholic acid is a bile acid metabolite . Bile acids are steroid acids found predominantly in the bile of mammals and other vertebrates . They play a crucial role in dietary fat emulsification and solubilization .

Mode of Action

It’s known that bile acids, including this compound, emulsify and solubilize dietary fats in the intestine . This process aids in the digestion and absorption of dietary fats.

Biochemical Pathways

This compound is involved in the bile acid metabolic pathway . Bile acids are synthesized in the liver from cholesterol through a series of enzymatic reactions, and they are secreted into the bile for elimination in the feces . Bile acids are also reabsorbed in the intestine and returned to the liver via the enterohepatic circulation .

Pharmacokinetics

It’s known that bile acids are metabolized in the liver and excreted in the urine . The metabolic turnover of deoxycholic acid, a related bile acid, has been found to be 5-10 times higher than that of glycodeoxycholic acid, suggesting that hydroxylation followed by conjugation may be a significant metabolic pathway .

Result of Action

The primary result of the action of this compound is the emulsification and solubilization of dietary fats in the intestine, aiding in their digestion and absorption . This process is crucial for the proper digestion of dietary fats and the absorption of fat-soluble vitamins.

Action Environment

The action of this compound, like other bile acids, is influenced by various environmental factors. For instance, the composition of the gut microbiota can affect the metabolism of bile acids. Additionally, diet can influence the concentration and composition of bile acids, as a high-fat diet increases the demand for bile acids for fat emulsification and solubilization .

Biochemische Analyse

Biochemical Properties

1beta-Hydroxydeoxycholic acid interacts with enzymes such as CYP3A4 and CYP3A7 . Deoxycholic acid is specifically metabolized into this compound by these enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism from deoxycholic acid by the enzymes CYP3A4 and CYP3A7 . This process may influence various biochemical pathways and gene expression profiles within the cell.

Metabolic Pathways

This compound is involved in the metabolic pathway of bile acids, which are formed along the cholesterol degradation pathway . It interacts with enzymes such as CYP3A4 and CYP3A7 in this process .

Biologische Aktivität

1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a bile acid metabolite that has garnered attention for its potential role as a biomarker for cytochrome P450 3A (CYP3A) activity. This article delves into the biological activity of 1β-OH-DCA, focusing on its synthesis, metabolic pathways, and implications in drug-drug interactions (DDIs).

Overview of 1β-Hydroxydeoxycholic Acid

1β-OH-DCA is primarily formed from deoxycholic acid (DCA) through the action of CYP3A enzymes, particularly CYP3A4 and CYP3A7. This hydroxylation process plays a crucial role in the metabolism of bile acids and is significant in pharmacokinetics, especially concerning the metabolism of various drugs.

Metabolic Pathways

The metabolism of DCA to 1β-OH-DCA involves several pathways:

- Hydroxylation : The conversion of DCA to 1β-OH-DCA is catalyzed by CYP3A enzymes.

- Conjugation : Both DCA and 1β-OH-DCA can undergo conjugation with glycine and taurine in human hepatocytes, with glycine being the predominant conjugate formed .

- Excretion : Following conjugation, these metabolites are excreted in urine, where their ratios can serve as biomarkers for CYP3A activity.

CYP3A Biomarker

1β-OH-DCA has been proposed as an endogenous biomarker for assessing CYP3A activity due to its specific formation pathway. Studies have indicated that measuring the urinary metabolic ratio (UMR) of 1β-OH-DCA to DCA can provide insights into CYP3A function in vivo.

- Clinical Studies : In a study involving healthy volunteers administered midazolam (MDZ), a known CYP3A substrate, significant correlations were observed between the UMR of 1β-OH-DCA/DCA and MDZ clearance metrics. Specifically, an induction with rifampicin resulted in an induction ratio of 11.4 (p < 0.01), indicating enhanced CYP3A activity .

| Parameter | Control | Induction (Rifampicin) | Inhibition (Itraconazole) |

|---|---|---|---|

| MDZ Clearance (CL) | Baseline | Reduced by 83% | Notable decrease observed |

| UMR (1β-OH-DCA/DCA) | Baseline | Increased | Decreased |

Drug-Drug Interactions

The ability of 1β-OH-DCA to reflect changes in CYP3A activity makes it a valuable tool for evaluating potential drug-drug interactions. For instance, studies demonstrated that administration of rifampicin significantly increased plasma levels of total 1β-OH-DCA and its conjugates, while itraconazole led to substantial reductions (up to 85%) in these biomarkers .

Case Studies

- Carbamazepine Treatment : A case study involving a patient treated with carbamazepine showed a seven-fold increase in the urinary ratio of 1β-OH-DCA to DCA compared to healthy controls. This finding supports the utility of 1β-OH-DCA as a sensitive marker for CYP3A induction .

- Midazolam Pharmacokinetics : In trials assessing MDZ pharmacokinetics, significant variations in the UMR were observed under different treatment conditions, correlating with changes in MDZ clearance rates. This highlights the potential for using 1β-OH-DCA as a non-invasive biomarker for real-time monitoring of CYP3A activity during clinical drug development .

Wissenschaftliche Forschungsanwendungen

Biomarker for Cytochrome P450 Activity

1β-OH-DCA serves as a promising biomarker for assessing the activity of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. These enzymes are critical in the metabolism of many drugs, and understanding their activity can inform drug development and therapeutic strategies.

- Urinary Metabolic Ratio : The ratio of 1β-OH-DCA to deoxycholic acid (DCA) in urine has been studied as a non-invasive metric for evaluating CYP3A activity. Research indicates that this ratio can effectively reflect enzyme activity and is responsive to drug-drug interactions (DDIs) .

- Clinical Studies : In clinical settings, the urinary metabolic ratio has shown significant correlations with the pharmacokinetics of drugs like midazolam, a standard probe for CYP3A activity. For instance, studies demonstrated that the 1β-OH-DCA/DCA ratio was significantly altered following the administration of CYP3A inhibitors or inducers, suggesting its utility in clinical pharmacology .

Understanding Drug-Drug Interactions

The ability to monitor 1β-OH-DCA levels provides insights into potential drug-drug interactions that could affect therapeutic efficacy and safety.

- Inhibition Studies : Research has shown that the administration of known CYP3A inhibitors, such as itraconazole, leads to a marked decrease in 1β-OH-DCA levels in plasma, indicating reduced enzyme activity . Conversely, CYP3A inducers like rifampicin significantly increase these levels, demonstrating the compound's responsiveness to changes in enzyme activity .

- Non-Invasive Testing : The use of urine samples to measure 1β-OH-DCA offers a convenient and non-invasive method for assessing CYP3A activity in clinical trials, which can facilitate more comprehensive evaluations of drug interactions without the need for invasive blood draws .

Therapeutic Potential and Disease Implications

Beyond its role as a biomarker, 1β-OH-DCA may have therapeutic applications related to liver health and bile acid metabolism.

- Cholestasis and Liver Diseases : The metabolism of bile acids is crucial in maintaining liver health. Studies suggest that 1β-OH-DCA may play a role in conditions such as cholestasis by influencing bile acid homeostasis . Further research could explore its therapeutic potential in treating liver diseases where bile acid metabolism is disrupted.

- Exploration of Related Bile Acids : Similar bile acids like ursodeoxycholic acid have been studied for their protective effects on liver function. Investigating the effects of 1β-OH-DCA may lead to insights into new treatments for liver diseases .

Data Tables

Case Study 1: Evaluation of Urinary Biomarkers

In a study involving healthy volunteers, researchers assessed the urinary metabolic ratio of 1β-OH-DCA to DCA before and after administering various drugs known to inhibit or induce CYP3A enzymes. Results indicated significant changes in the ratios corresponding to drug administration, validating its use as a biomarker for enzyme activity .

Case Study 2: Impact on Drug Metabolism

Another investigation focused on how 1β-OH-DCA levels fluctuate with different medications affecting CYP3A activity. The study found that using liquid chromatography-tandem mass spectrometry allowed precise quantification of 1β-OH-DCA and its conjugates, further supporting its role in assessing drug interactions during clinical trials .

Eigenschaften

IUPAC Name |

(4R)-4-[(1R,3S,5R,8S,9S,10S,12S,13R,14S,17R)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16+,17-,18+,19+,20-,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKYVYUAVGJDRK-FPUZENINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311413 | |

| Record name | 1β-Hydroxydeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80434-32-8 | |

| Record name | 1β-Hydroxydeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80434-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1beta-Hydroxydeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080434328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1β-Hydroxydeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1.BETA.-HYDROXYDEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTY43X1B1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.